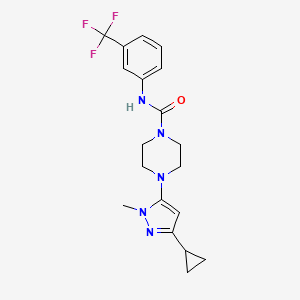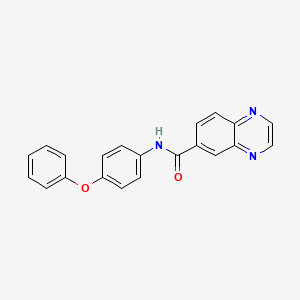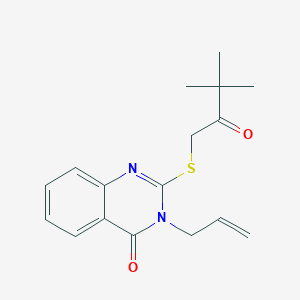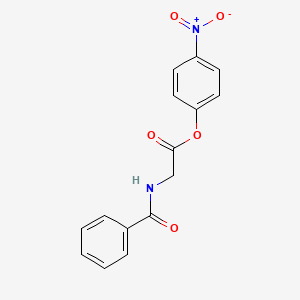
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide and related compounds have shown significant antibacterial efficacy. A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated potent antibacterial activities against various bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also exhibited strong biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and displayed remarkable inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Antimicrobial and Antifungal Activities
Another study on piperazine and triazolo-pyrazine derivatives synthesized a series of compounds that were evaluated for their antimicrobial activities against bacterial and fungal strains. One particular compound demonstrated superior antimicrobial properties, showing promise for further development as potent antimicrobials (Patil et al., 2021).
Inhibitory Activity on MurB Enzyme
The bis(pyrazole) compounds, particularly those with piperazine linkers, have been tested for their inhibitory activity on the MurB enzyme, an essential component in bacterial peptidoglycan synthesis. Compounds with specific substitutions showed excellent MurB inhibitory activity, indicating their potential as novel antibacterial agents targeting the bacterial cell wall synthesis pathway (Mekky & Sanad, 2020).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives incorporating the piperazine moiety have provided insights into the molecular structure and potential interaction sites for biological activity. These studies contribute to the understanding of how structural features influence the biological activities of these compounds (Lv, Ding, & Zhao, 2013).
Potential Antiviral Activities
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has uncovered remarkable antiavian influenza virus activity, suggesting a new avenue for the development of antiviral agents. These compounds offer a novel approach to synthesizing antiviral drugs that could be effective against various viral strains (Hebishy, Salama, & Elgemeie, 2020).
Propiedades
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-25-17(12-16(24-25)13-5-6-13)26-7-9-27(10-8-26)18(28)23-15-4-2-3-14(11-15)19(20,21)22/h2-4,11-13H,5-10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUCUCCYJDXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

